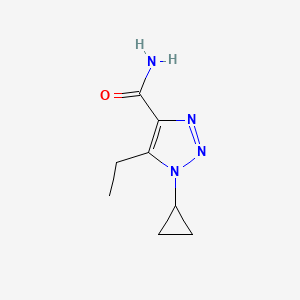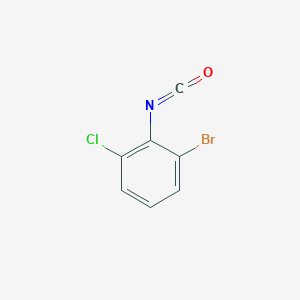
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting target for research and development in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click” chemistry. This reaction is catalyzed by copper and proceeds under mild conditions, providing high yields and regioselectivity.
Starting Materials: Cyclopropylamine, ethyl azide, and propargyl carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction mixture is typically stirred at room temperature for several hours.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, increased safety, and higher efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the process by reducing metal contamination and simplifying catalyst recovery .
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Applications De Recherche Scientifique
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of its anticancer and antimicrobial properties.
Molecular Pathways: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They are also known for their diverse biological activities but may exhibit different pharmacological profiles.
1,5-Disubstituted 1,2,3-Triazoles: These compounds have substitutions at different positions on the triazole ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
1-cyclopropyl-5-ethyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-6-7(8(9)13)10-11-12(6)5-3-4-5/h5H,2-4H2,1H3,(H2,9,13) |
Clé InChI |
KULAAMOADUWQDD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NN1C2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















